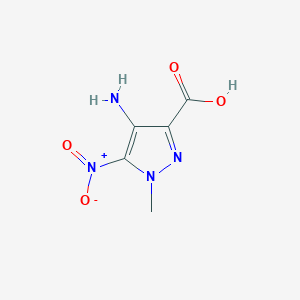

4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-1-methyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUGZGBWMKRVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitro-3-methyl-1H-pyrazole with an amine source, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, using reagents such as halides or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 4-amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid has been investigated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound can inhibit the proliferation of various cancer cell lines by activating caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The compound has also shown promising results against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Case Study:

Research conducted by Zhang et al. (2022) highlighted the antimicrobial efficacy of pyrazole derivatives, including 4-amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, against multi-drug resistant strains of E. coli and Staphylococcus aureus .

Agrochemistry

In agrochemical applications, 4-amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is being explored as a potential herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests.

Mechanism of Action:

The compound acts by inhibiting the activity of key enzymes involved in the biosynthesis of essential metabolites in target organisms, leading to growth inhibition.

Case Study:

A field trial demonstrated that formulations containing this compound significantly reduced weed growth while maintaining crop yield, making it a candidate for sustainable agriculture practices .

Material Science

4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is also being investigated for its potential use in synthesizing advanced materials, particularly polymers and nanocomposites.

Synthesis of Polymers

The compound can serve as a monomer in the production of high-performance polymers with enhanced thermal and mechanical properties.

Case Study:

Research published in Materials Science indicated that incorporating pyrazole derivatives into polymer matrices improved their thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

The table below compares substituent positions and functional groups of structurally related pyrazole compounds:

*Calculated based on molecular formula.

Key Observations:

- Substituent Diversity: The target compound’s nitro group at position 5 distinguishes it from analogs like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which features a phenyl group at position 1 .

- Electronic Effects : The nitro group enhances acidity of the carboxylic acid (position 3) compared to compounds with alkyl or aryl substituents .

- Steric Effects : The methyl group at position 1 in the target compound reduces steric hindrance compared to bulkier substituents like ethoxyethyl () or methoxyphenylmethyl ().

Commercial and Research Status

- The target compound is listed as discontinued by CymitQuimica , possibly due to challenges in synthesis, stability, or efficacy compared to alternatives like carboxamides () or halogenated derivatives (e.g., AM251, a CB1 antagonist) .

Biological Activity

Overview

4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 107259-81-4) is a heterocyclic compound with a unique five-membered ring structure containing two nitrogen atoms. Its biological activity has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The compound can be synthesized through several methods, typically involving the condensation of suitable precursors. One common route includes the reaction of 4-nitro-3-methyl-1H-pyrazole with an amine source, followed by carboxylation under controlled conditions. The synthesis often requires specific catalysts and optimized temperature and pressure settings to ensure high yield and purity.

The biological effects of 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid are primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This mechanism can involve the inhibition of metabolic pathways or disruption of cellular signaling processes.

Antimicrobial Activity

Research has indicated that compounds within the pyrazole family, including 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with a similar structure have demonstrated antiproliferative effects against multiple cancer cell lines, including lung, breast, and colorectal cancers. The presence of the pyrazole ring is believed to enhance the compound's ability to interfere with cancer cell growth and proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory properties associated with pyrazole derivatives. For instance, certain substituted pyrazoles have been shown to exhibit higher anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Studies : A study demonstrated that a series of pyrazole derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

- Anticancer Activity : A compound structurally related to 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid was found to reduce tumor size in in vivo models by targeting specific cancer pathways .

- Anti-inflammatory Research : In vitro assays revealed that certain derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates under acidic conditions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with methyl-substituted hydrazines to form the pyrazole core, followed by nitration and hydrolysis of the ester group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to cyanoacrylate) enhances yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions on the pyrazole ring. The carboxylic acid proton appears as a broad singlet (~δ 12-13 ppm), while nitro and amino groups influence neighboring protons .

- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500-3000 cm⁻¹, nitro group ~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design for this compound?

- Methodological Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating reactions like amide coupling. In nonpolar solvents (e.g., toluene), the compound may precipitate, requiring base (e.g., NaHCO₃) to deprotonate the carboxylic acid. Solubility tests at varying pH and solvent ratios are recommended to optimize reaction conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 4-Amino-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Nitration occurs preferentially at the 5-position due to electronic effects. The amino group at position 4 acts as an electron donor, directing nitration to the meta position (C-5). Computational studies (DFT calculations) can model charge distribution and transition states to predict regioselectivity. Experimental validation involves synthesizing isotopically labeled analogs and analyzing NOE effects in NMR .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with halogens) and assay bioactivity (e.g., antimicrobial IC₅₀).

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation time to reduce variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What role does the amino-nitro electronic interplay play in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the pyrazole ring, reducing reactivity toward electrophiles. However, the amino group (electron-donating) can stabilize intermediates in SNAr reactions. Kinetic studies under varying pH and temperatures, coupled with Hammett plots, quantify substituent effects. For example, replacing the amino group with acetyl protects the ring but reduces solubility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., COX-2). The carboxylic acid may form hydrogen bonds with active-site residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

Key Methodological Considerations

- Controlled Nitration : Use fuming HNO₃ at 0–5°C to avoid over-nitration .

- Stability Testing : Monitor degradation under UV light and humidity (40°C/75% RH) via HPLC to establish storage guidelines .

- Stereochemical Analysis : For chiral analogs, employ chiral HPLC or X-ray crystallography to resolve enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.